8-methylisoquinolin-1(2H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Alzheimer's Disease and Neuroprotection
- 8-Hydroxyquinolines (8HQ), a related group to 8-methylisoquinolin-1(2H)-one, have been studied for their potential in treating Alzheimer's disease (AD). A notable compound, PBT2, demonstrated metal chaperone activity, disaggregation of amyloid plaques, and neuroprotective effects in animal models of AD (Kenche et al., 2013).
Antimicrobial and Antifungal Activities
- A novel ligand synthesized from 8-hydroxyquinoline, closely related to 8-methylisoquinolin-1(2H)-one, has been reported to exhibit antimicrobial activity against various bacteria and fungi, including strong antifungal activity (Ma et al., 2017).
Anti-Corrosive Properties
- Derivatives of 8-hydroxyquinoline, structurally similar to 8-methylisoquinolin-1(2H)-one, have been investigated for their anticorrosive properties on carbon steel in acidic environments. These compounds showed excellent inhibitive effects, with some reaching up to 91% efficacy (El Faydy et al., 2019).
Anticancer Potential
- Several studies have explored the antitumor activities of isoquinoline derivatives. Specific compounds demonstrated significant efficacy against L1210 leukemia in mice, highlighting the therapeutic potential of these molecules in cancer treatment (Liu et al., 1995).
Synthetic Applications in Chemistry
- Isoquinoline derivatives, including 8-methylisoquinolin-1(2H)-one analogs, have been utilized in the synthesis of complex molecular structures, contributing to advancements in organic chemistry and drug development (Konovalenko et al., 2020).
Broad Biological Activities
- Compounds containing the 8-hydroxyquinoline moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds are considered valuable for developing pharmacologically active scaffolds (Saadeh et al., 2020).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as its potential hazards.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
properties
IUPAC Name |
8-methyl-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJVQHWAFBGNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326677 | |
Record name | 8-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methylisoquinolin-1(2H)-one | |
CAS RN |
116409-35-9 | |
Record name | 8-methylisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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